

# preclinical studies of Org-26576

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## Compound of Interest

Compound Name: Org-26576

Cat. No.: B1677471

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An In-depth Technical Guide to the Preclinical Studies of **Org-26576**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

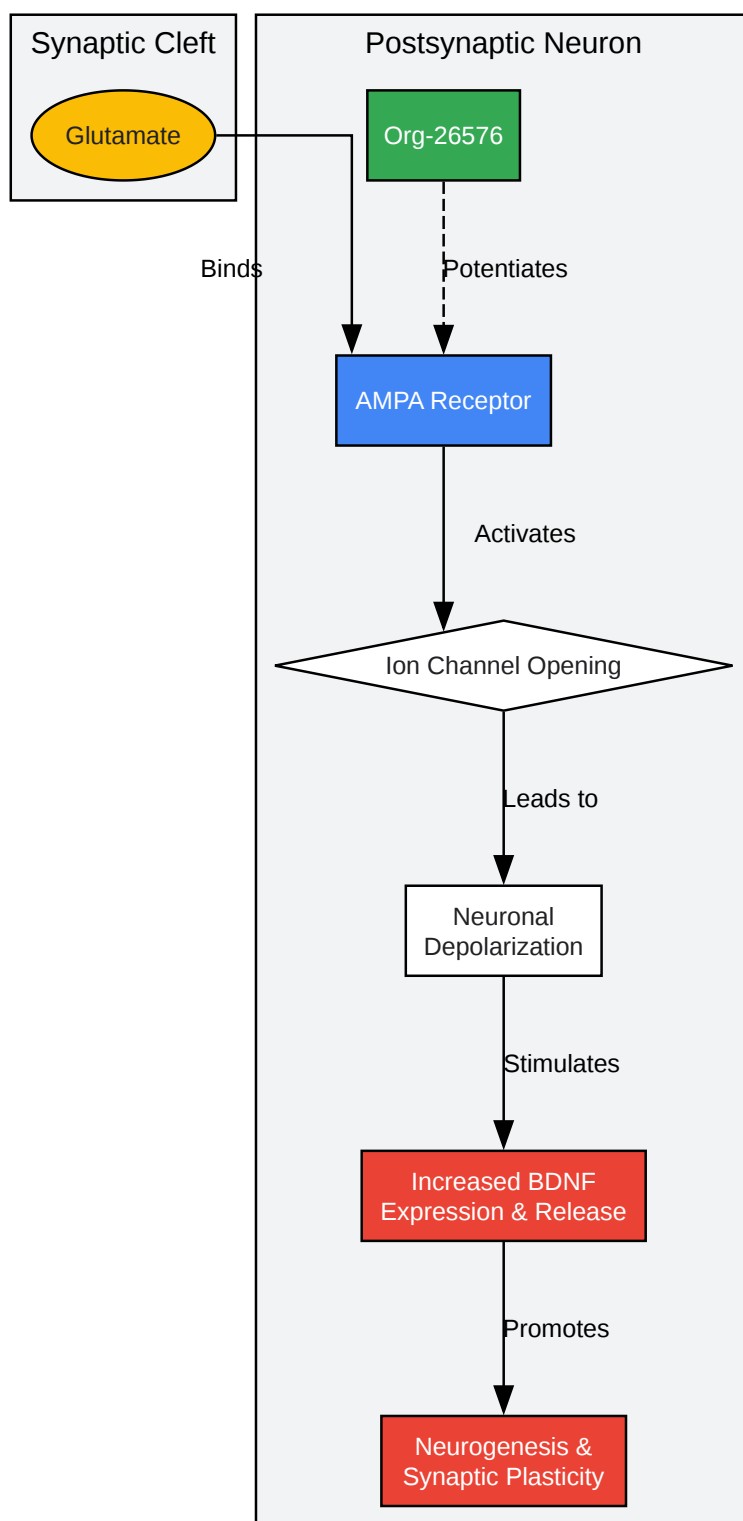
**Org-26576** is a positive allosteric modulator of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, developed to enhance glutamatergic neurotransmission.<sup>[1]</sup> It belongs to a class of compounds known as ampakines.<sup>[2]</sup> The rationale behind its development was based on the hypothesis that dysregulation of the glutamatergic system is implicated in the pathophysiology of psychiatric conditions such as major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).<sup>[1][3]</sup> Preclinical studies demonstrated that **Org-26576** could increase hippocampal neurogenesis, elevate Brain-Derived Neurotrophic Factor (BDNF) synthesis, and improve spatial memory.<sup>[3]</sup><sup>[4]</sup> Despite promising preclinical and early clinical findings, development was halted after the compound failed to meet primary endpoints in Phase II clinical trials for MDD, ADHD, and schizophrenia.<sup>[2][3]</sup> This document provides a detailed overview of the core preclinical investigations of **Org-26576**.

## Mechanism of Action

**Org-26576** functions by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory neurotransmission in the brain.<sup>[1][5]</sup> This binding potentiates the receptor's response to glutamate, enhancing the influx of ions and thereby strengthening synaptic transmission.<sup>[1]</sup> This modulation is believed to trigger downstream cellular effects, including the

enhancement of neurotrophic factor activity, particularly BDNF, which plays a crucial role in synaptic plasticity and neurogenesis.[2][6]

Proposed Signaling Pathway of Org-26576



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Caption: Proposed signaling pathway of **Org-26576**.

## Pharmacological Profile

### In Vitro Studies

In vitro experiments were conducted to determine the potency and selectivity of **Org-26576**. These studies established its primary pharmacological action.

Experimental Protocol: Electrophysiological Response in Hippocampal Neurons

- **Cell Culture:** Primary hippocampal neurons were cultured from rat embryos.
- **Electrophysiology:** Whole-cell patch-clamp recordings were used to measure AMPA-mediated electrophysiological responses.
- **Drug Application:** **Org-26576** was applied at varying concentrations to determine its effect on AMPA receptor currents in the presence of glutamate.
- **Data Analysis:** The concentration of **Org-26576** that produced 50% of the maximal potentiation effect (EC50) was calculated.
- **Selectivity Screening:** The compound was tested at a concentration of 10  $\mu$ M against a panel of over 60 other molecular targets, including G-Protein Coupled Receptors (GPCRs), other ion channels, and kinases, to assess its selectivity for the AMPA receptor.<sup>[7]</sup>

Table 1: In Vitro Potency and Selectivity of **Org-26576**

Parameter	Value	Cell Type	Notes
EC50	8-16 $\mu$ M	Rat Hippocampal Primary Cultured Neurons	Represents a 10-30 fold greater potency compared to the first-generation ampakine, CX516.[7]
Selectivity	Selective for AMPA Receptors	N/A	Tested at 10 $\mu$ M against a panel of >60 molecular targets with no significant off-target activity.[7]

## In Vivo Studies

A range of in vivo studies were performed in rodent models to assess the effects of **Org-26576** on brain activity, neurogenesis, and behavior, particularly in models relevant to ADHD and depression.

### 1. Neurogenesis and BDNF Expression

Chronic administration of **Org-26576** was investigated for its effects on the proliferation and survival of new neurons in the hippocampus, a brain region critical for learning, memory, and mood regulation.

#### Experimental Protocol: Neurogenesis and Survival Assay

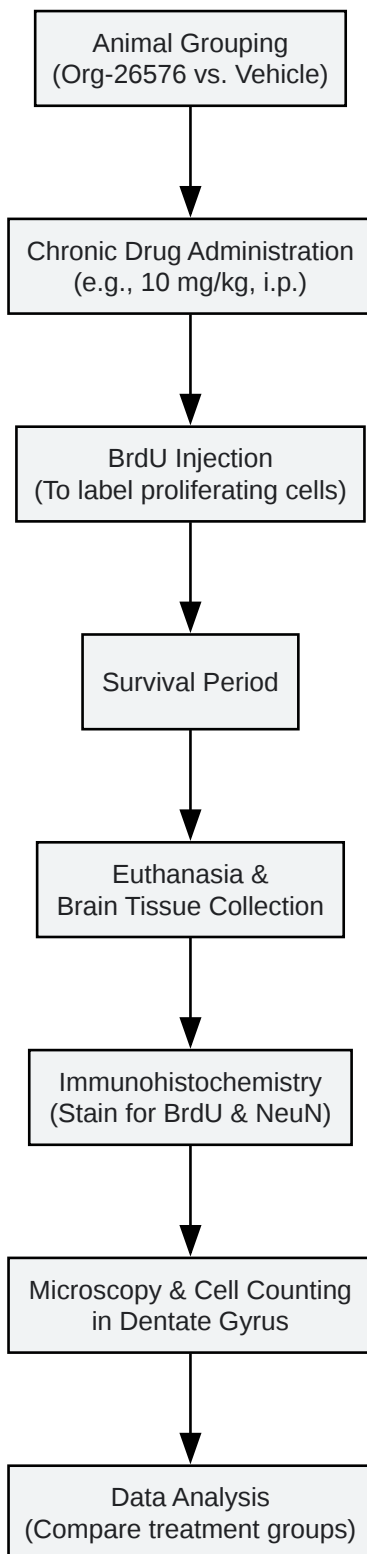
- Animal Model: Adult Sprague-Dawley rats were used.[3]
- Drug Administration: Animals received daily intraperitoneal (i.p.) injections of **Org-26576** (e.g., 10 mg/kg) or vehicle for a chronic period.[7]
- Cell Proliferation Labeling: To label dividing cells, the thymidine analog bromodeoxyuridine (BrdU) was injected.
- Tissue Processing: After a set survival period (e.g., several weeks), animals were euthanized, and brain tissue was collected.

- Immunohistochemistry: Brain sections were stained for BrdU to identify newly born cells and for neuronal markers (e.g., NeuN) to determine their phenotype.
- Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus of the hippocampus and prelimbic cortex was quantified using microscopy.[7]

#### Experimental Protocol: BDNF mRNA Expression Analysis

- Animal Model: Rats were administered a single i.p. injection of **Org-26576** (10 mg/kg) or saline.[6]
- Stress Induction: A subset of animals was subjected to an acute swim stress session (5 minutes).[6]
- Sample Collection: Animals were sacrificed 15 minutes after the stress session, and brain regions (hippocampus, prefrontal cortex, frontal cortex) were dissected.[6]
- Analysis: Real-time PCR was used to measure the mRNA levels of total BDNF and its specific transcripts.[6]

## Workflow for In Vivo Neurogenesis Study

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Caption: Experimental workflow for in vivo neurogenesis study.

Table 2: Summary of In Vivo Neurogenesis and BDNF Modulation Data

Endpoint	Dose	Animal Model	Key Finding
Progenitor Cell Proliferation	10 mg/kg	Rodent	~40% increase in the dentate gyrus; ~35% increase in the prelimbic cortex.[7]
New Cell Survival Rate	10 mg/kg	Rodent	~30% increase in survival rate of new cells in the dentate gyrus.[7]
BDNF mRNA Levels (with stress)	10 mg/kg	Rat	Significant increase in total BDNF mRNA in the hippocampus.[6] [7]
BDNF mRNA Levels (basal)	N/A	Rat	No significant effect without a neuronal activity trigger like stress.[6]

## 2. Efficacy in an Animal Model of ADHD

**Org-26576** was evaluated in a well-established neurodevelopmental rat model of ADHD to assess its potential therapeutic utility for this disorder.

### Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Lesion Model

- **Model Creation:** Neonatal rat pups were treated with 6-OHDA to create lesions in dopamine pathways, which results in locomotor hyperactivity, a core symptom of ADHD.[5][8]
- **Drug Administration:** Once the rats reached maturity, they were treated with **Org-26576** (1, 3, 10 mg/kg, i.p.) or a vehicle control.[8]
- **Behavioral Assessment:** Locomotor activity was measured using automated activity chambers.

- **Data Analysis:** The total distance traveled and other activity parameters were compared between the drug-treated and placebo groups to determine if **Org-26576** could reduce hyperactivity.[8]

Table 3: Efficacy Data in a Preclinical ADHD Model

Model	Doses (i.p.)	Endpoint	Result
6-OHDA Lesioned Rat	1, 3, 10 mg/kg	Locomotor Hyperactivity	Dose-dependent inhibition of hyperactivity.[5][8]

### 3. Effects on Cerebral Metabolism

To understand the compound's engagement with brain circuits, its effect on local brain metabolism was assessed.

#### Experimental Protocol: 14C-2-Deoxyglucose Autoradiography

- **Animal Model:** Mice were used for this study.
- **Drug Administration:** **Org-26576** was administered at a dose of 1 mg/kg.[7]
- **Metabolic Labeling:** The glucose analog 14C-2-deoxyglucose was injected. This tracer is taken up by active brain cells but is not fully metabolized, allowing its accumulation to serve as an index of glucose utilization.
- **Autoradiography:** Brain sections were exposed to X-ray film to visualize the distribution of the radioactive tracer.
- **Analysis:** The density of the autoradiographic images was quantified to determine the rate of glucose utilization in different brain regions.

Table 4: Effects of **Org-26576** on Local Cerebral Glucose Utilization



Dose	Animal Model	Brain Regions with Significant Increases in Glucose Utilization
1 mg/kg	Mouse	Anteroventral and laterodorsal thalamus, cingulate cortex, dentate gyrus, and CA3 subfield of the hippocampus. [7]

## Conclusion

The preclinical data for **Org-26576** robustly demonstrated its intended mechanism of action as a positive allosteric modulator of the AMPA receptor. In vitro studies confirmed its potency and selectivity.[7] Subsequent in vivo research in rodent models provided strong evidence that the compound could enhance neuroplasticity by increasing neurogenesis and BDNF expression, particularly in the hippocampus.[3][6][7] Furthermore, **Org-26576** showed efficacy in a validated animal model of ADHD and was shown to engage key neuronal circuits by increasing cerebral metabolism.[7][8] This comprehensive preclinical package provided a strong rationale for its advancement into clinical trials. However, the failure to translate these promising preclinical findings into clinical efficacy in Phase II trials underscores the significant challenges in developing novel treatments for complex neuropsychiatric disorders.[3]

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